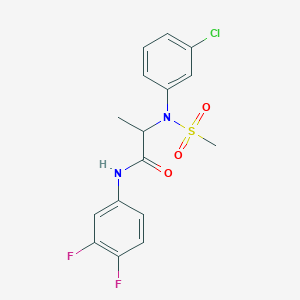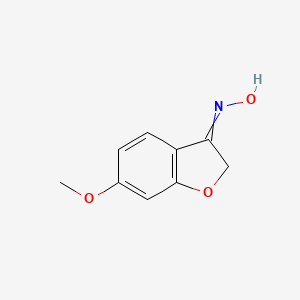![molecular formula C17H19NO2 B12472794 4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine](/img/structure/B12472794.png)
4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine is a complex organic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by their fused arene ring and furan structure, which are widely found in both natural and synthetic products. They exhibit significant biological and pharmacological activities, making them valuable in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine can be achieved through several synthetic routes. One common method involves the annulation of naphthols with various reagents. This process can include cycloaddition reactions such as [3 + 2], [4 + 1], and Diels–Alder reactions. Other methods include intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement . Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it exhibits significant pharmacological activities, making it a potential candidate for drug development. Its unique structure also makes it valuable in the study of photochromic properties, which are important in the development of light-sensitive materials .
Wirkmechanismus
The mechanism of action of 4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine can be compared with other dihydronaphthofurans, such as spiro naphthodihydrofurans and polycyclic naphthodihydrofurans. These compounds share similar structural features but differ in their specific biological activities and applications. The unique structure of this compound, particularly its morpholine moiety, distinguishes it from other similar compounds and contributes to its specific pharmacological properties .
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)morpholine |
InChI |
InChI=1S/C17H19NO2/c1-2-4-15-13(3-1)9-14(16-11-20-12-17(15)16)10-18-5-7-19-8-6-18/h1-4,9H,5-8,10-12H2 |
InChI-Schlüssel |
UWNFOPGDTIPLCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC3=CC=CC=C3C4=C2COC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12472728.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B12472730.png)


![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B12472737.png)
![2-({5-[4-(acetylamino)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylbenzyl)acetamide](/img/structure/B12472757.png)

![N-benzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12472770.png)
![N-(furan-2-ylmethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472775.png)
![Methyl {[4-(4-bromophenoxy)-3-chlorophenyl]carbamothioyl}carbamate](/img/structure/B12472782.png)
![N-(4-methylbenzyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472790.png)

![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12472797.png)
